molecular formula C14H11ClN4 B12692318 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- CAS No. 284681-99-8

2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl-

Cat. No.: B12692318
CAS No.: 284681-99-8
M. Wt: 270.72 g/mol
InChI Key: VDRMBDICHUHGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- is a chemical compound with the molecular formula C14H11ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- typically involves the reaction of 2,4-diaminopyrimidine with 6-chloro-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-chloropyrimidine: This compound is structurally similar but lacks the naphthalenyl group.

    6-Chloro-2,4-diaminopyrimidine: Another similar compound with a different substitution pattern.

Uniqueness

The presence of the naphthalenyl group in 2,4-Pyrimidinediamine, 6-chloro-N2-1-naphthalenyl- distinguishes it from other similar compounds. This unique structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

284681-99-8

Molecular Formula

C14H11ClN4

Molecular Weight

270.72 g/mol

IUPAC Name

6-chloro-2-N-naphthalen-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C14H11ClN4/c15-12-8-13(16)19-14(18-12)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H3,16,17,18,19)

InChI Key

VDRMBDICHUHGSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CC(=N3)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.